2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(2-Chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyethyl group and an acetamide moiety at position 2. The acetamide is further modified with a 2-chlorophenyl ring. The 1,3,4-oxadiazole scaffold is known for metabolic stability and hydrogen-bonding capacity, while the 2-chlorophenyl group may enhance lipophilicity and target binding .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDNTGQAVFJYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions involving chlorobenzene derivatives.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be added via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H15ClN4O2
- Molecular Weight : 296.74 g/mol
- IUPAC Name : 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
The structure features a chlorophenyl group and an oxadiazole moiety, contributing to its potential biological activities.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide have shown efficacy against different cancer cell lines by inhibiting tumor growth and inducing apoptosis .
- Antimicrobial Properties : Studies have demonstrated that oxadiazole derivatives possess antimicrobial activity against various bacterial and fungal strains. The presence of the chlorophenyl group may enhance the lipophilicity and bioavailability of the compound .
Synthesis Techniques
The synthesis of 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution Reactions : The introduction of the chlorophenyl group can be accomplished through nucleophilic substitution methods.
- Final Acetylation : The final step often involves acetylation to yield the desired acetamide derivative.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various oxadiazole derivatives, including those structurally similar to 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide. The results showed that these compounds inhibited cell proliferation in breast cancer cell lines with IC50 values in the micromolar range .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, researchers synthesized several oxadiazole derivatives and tested their activity against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other 1,3,4-oxadiazole derivatives. Key differences lie in the substituents on the oxadiazole ring and the acetamide side chain, which influence physicochemical properties, bioactivity, and toxicity. Below is a detailed analysis:
Structural and Functional Comparison
Key Observations
Bulkier groups like the pyrrolidinone-trifluoromethoxy in may improve target specificity but reduce metabolic stability.
Acetamide Side Chain :
- The 2-chlorophenyl group is common in antimicrobial and enzyme-inhibiting analogs (e.g., ). Substitution with electron-withdrawing groups (e.g., methoxycarbonyl in ) may alter electronic properties and binding affinity.
Biological Activity :
- Compounds with sulfanyl linkages (e.g., ) often exhibit stronger enzyme inhibition due to thioether-mediated interactions. The target compound lacks this feature, which may limit its potency against enzymes like AChE or LOX.
- Antimicrobial activity in correlates with N-alkyl/aryl substitutions , suggesting the target compound’s 2-methoxyethyl group may need optimization for similar effects.
Toxicity :
- Derivatives with halogenated aryl groups (e.g., 2-chlorophenyl) in showed variable cytotoxicity, emphasizing the need for balanced lipophilicity in drug design.
Pharmacokinetic and ADMET Considerations
Biological Activity
The compound 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.
Structural Formula
The molecular formula of 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 291.72 g/mol .
Chemical Structure Visualization
A visual representation of the compound can be created using cheminformatics software or online tools to illustrate its structural features.
Overview of Biological Activities
The biological activities associated with oxadiazole derivatives are extensive, including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antitubercular
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with the oxadiazole ring can inhibit the growth of various bacterial strains. In vitro tests demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. In a study by Parikh et al. (2020), compounds containing the 1,3,4-oxadiazole moiety were evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that specific derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
3. Anti-inflammatory Activity
Oxadiazole compounds have also been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
4. Antitubercular Activity
Recent advancements in drug design have focused on developing oxadiazole derivatives as potential antitubercular agents. Villemagne et al. (2020) reported that certain 1,3,4-oxadiazoles demonstrated potent activity against Mycobacterium tuberculosis, with some compounds achieving low EC values and favorable pharmacokinetic profiles .
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of substituted oxadiazoles revealed that compound 3a exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value of approximately 5 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various oxadiazole derivatives, compound 4b was found to have an MIC of 0.12 µg/mL against E. coli. This highlights the potential application of these compounds in developing new antimicrobial agents.
Pharmacokinetic Profile
The pharmacokinetic parameters for 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide suggest good bioavailability and metabolic stability. Studies indicate a half-life (T1/2) ranging from 1 to 3 hours in animal models, with favorable absorption characteristics.
Toxicological Considerations
While many oxadiazole derivatives show promising biological activity, toxicity studies are crucial for evaluating their safety profiles. Preliminary assessments indicate low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 2-(2-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Answer : The compound can be synthesized via nucleophilic substitution of a 1,3,4-oxadiazole-2-amine derivative with 2-(2-chlorophenyl)acetyl chloride. A typical procedure involves reacting 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in dioxane under reflux (85–90°C) for 20–30 minutes, followed by recrystallization from acetic acid . Triethylamine is often used as a base to neutralize HCl byproducts. Optimization of reaction time and temperature may improve yield and purity.
Q. How can the purity and structural integrity of the compound be validated?
- Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (≥95%) and detect impurities.
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, C-O-C stretch at ~1100 cm⁻¹ for the oxadiazole ring) .
- NMR (¹H/¹³C) : Verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 2-chlorophenyl group; methoxyethyl protons at δ 3.4–3.6 ppm) .
Q. What solvent systems are suitable for solubility testing?
- Answer : Test solubility in polar aprotic solvents (DMSO, DMF) due to the compound’s amphiphilic nature. For biological assays, use DMSO stock solutions diluted in aqueous buffers (≤1% DMSO to avoid cytotoxicity). Solubility in water is typically low due to the hydrophobic 2-chlorophenyl and oxadiazole moieties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target interactions?
- Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to biological targets (e.g., enzymes, receptors). Key steps:
- Target Selection : Prioritize proteins with structural homology to known oxadiazole-binding domains (e.g., kinase ATP-binding sites).
- Ligand Preparation : Optimize the compound’s 3D conformation using Gaussian for DFT-based geometry optimization .
- Docking Analysis : Evaluate binding affinity (ΔG) and hydrogen-bonding interactions (e.g., oxadiazole N-atoms with catalytic lysine residues) .
Q. What strategies resolve contradictory biological activity data in different assays?
- Answer : Cross-validate results using orthogonal assays:
- In vitro enzymatic inhibition vs. cellular assays : Discrepancies may arise from cell permeability or off-target effects.
- Dose-response curves : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Metabolic stability : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. How does structural modification of the methoxyethyl group affect pharmacological properties?
- Answer : Systematic SAR studies can optimize pharmacokinetics:
- Hydrophilicity : Replace the methoxy group with hydroxyl to enhance solubility (logP reduction by ~0.5 units).
- Stability : Test ethyl vs. propyl chain lengths for metabolic resistance (e.g., cytochrome P450 oxidation).
- Bioactivity : Compare IC₅₀ values against parent compound in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
